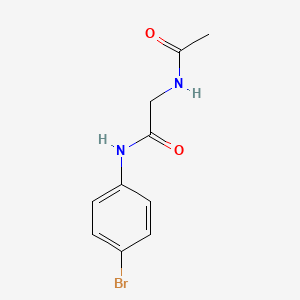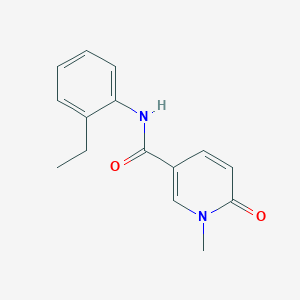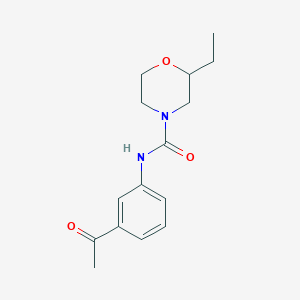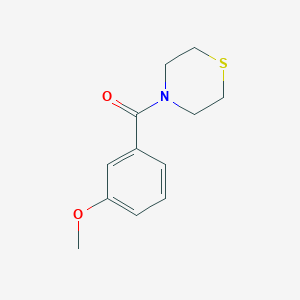
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM is a thiomorpholine derivative that has shown promising results in inhibiting the activity of enzymes such as carbonic anhydrase and cholinesterase.
Mécanisme D'action
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone acts as an inhibitor of carbonic anhydrase and cholinesterase enzymes. Carbonic anhydrase is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Cholinesterase is responsible for the breakdown of acetylcholine, which is involved in cognitive function. By inhibiting cholinesterase, (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone can increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
Biochemical and Physiological Effects:
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of bicarbonate and protons, which can be beneficial in the treatment of conditions such as glaucoma, epilepsy, and acidosis. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to increase the levels of acetylcholine in the brain, which can be beneficial in the treatment of conditions such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large quantities of the compound in their experiments. However, one of the limitations of using (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has not been extensively studied in vivo, which means that its potential applications in humans are still largely unknown.
Orientations Futures
There are a number of future directions that can be explored in the study of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One potential direction is to explore its potential applications in the treatment of conditions such as glaucoma, epilepsy, and acidosis. Another potential direction is to explore its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research can be conducted to explore the safety and efficacy of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone in humans, which can help to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied extensively for its potential applications in drug discovery. It has shown promising results in inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. (3-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the activity of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-4-2-3-10(9-11)12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHVQWEWJUEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)
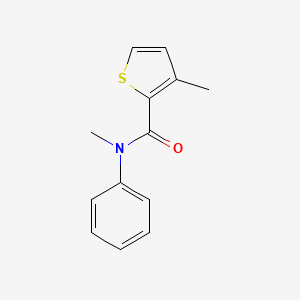
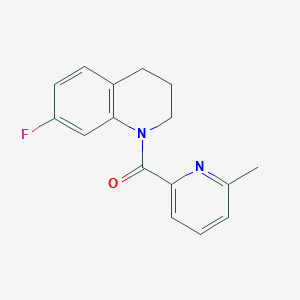
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)
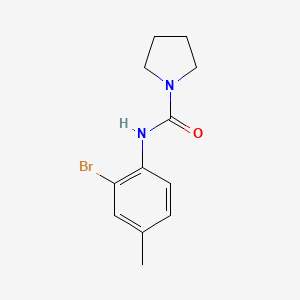
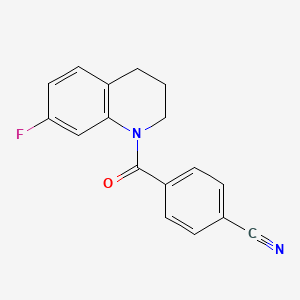
![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)
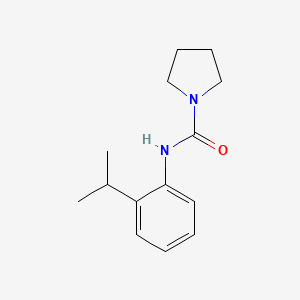
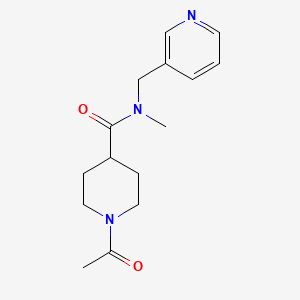
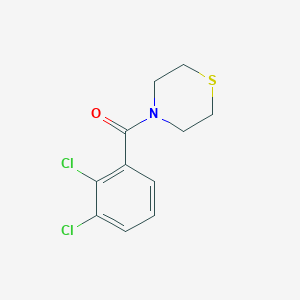
![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)
